molecular formula C13H10F3N5 B2595769 N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021134-43-9

N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2595769
CAS RN: 1021134-43-9
M. Wt: 293.253
InChI Key: SRVOGROSMSIRRZ-UHFFFAOYSA-N
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Description

“N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is an organic compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes. These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Synthesis Analysis

The synthesis of this compound involves several steps. It starts with the reduction of trifluoromethylphenylaldehyde to produce 4-(trifluoromethyl)benzylamine . This is achieved by adding various reagents such as distilled water, sodium acetate, hydroxylamine hydrochloride, and methanol in a reactor. The mixture is stirred and then distilled under vacuum to remove the solvent. Subsequently, acetic acid and zinc are added, causing a rise in temperature due to exothermic reaction. The temperature is maintained by cooling. Finally, toluene and ammonia are added to remove zinc salts. The obtained substance is stirred and the aqueous phase is removed. The yield of 4-(trifluoromethyl)benzylamine is determined by potentiometric titration .


Physical And Chemical Properties Analysis

The compound has a melting point of 43 °C and a boiling point of 79-82 °C (15 mmHg). It has a density of 1.229 g/mL at 25 °C (lit.) and a refractive index of n 20/D 1.464 (lit.). It’s a liquid with a clear colorless to light yellow color. It’s sensitive to air .

Safety and Hazards

The compound is classified as hazardous. It has hazard codes of Xi and C, and risk phrases of 36/37/38-34. It’s corrosive and has a danger level of 8. It should be kept in a dark place, sealed in dry, at room temperature .

properties

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N5/c14-13(15,16)9-3-1-2-8(4-9)5-17-11-10-6-20-21-12(10)19-7-18-11/h1-4,6-7H,5H2,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVOGROSMSIRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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